2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine chemical properties
2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Abstract
This technical guide provides a comprehensive analysis of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delineates the compound's core physicochemical properties, plausible synthetic pathways, detailed spectroscopic profile, and its characteristic reactivity. The primary focus is on the compound's utility as a versatile electrophile, driven by the reactive chloromethyl group, which enables the facile introduction of the pyridinyl-pyrimidine scaffold into a diverse range of molecular architectures. This guide synthesizes available data on analogous structures to provide field-proven insights and robust experimental guidance for its application in chemical synthesis.
Physicochemical and Structural Properties
2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine is a bifunctional heterocyclic compound featuring both a pyrimidine and a pyridine ring. The key to its synthetic utility is the chloromethyl group at the 2-position of the pyrimidine ring, which serves as a potent electrophilic site.
A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 944906-18-7 | [1][2] |
| Molecular Formula | C₁₀H₈ClN₃ | [1][3] |
| Molecular Weight | 205.64 g/mol | [1][2][3] |
| MDL Number | MFCD10697370 | [1][3] |
| Appearance | Solid (predicted) | [4] |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | ClCC1=NC=CC(C2=CC=NC=C2)=N1 | [1] |
Synthesis of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
While specific, peer-reviewed synthetic procedures for 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine are not extensively documented, its synthesis can be logically inferred from established methods for analogous 2-(chloromethyl)heterocycles.[5] The most direct and reliable approach involves the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-4-(pyridin-4-yl)pyrimidine.
Proposed Synthetic Pathway: Chlorination of 2-(Hydroxymethyl)pyrimidine Precursor
This method utilizes a common and high-yielding transformation of a primary alcohol to an alkyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5][6] Thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies workup.
The causality for this choice rests in the mechanism: the alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, leading to the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon atom in an Sₙ2 fashion, displacing the chlorosulfite group, which decomposes to sulfur dioxide and another chloride ion.
Caption: Proposed synthesis of the title compound via chlorination.
Experimental Protocol (General)
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Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the precursor, 2-(hydroxymethyl)-4-(pyridin-4-yl)pyrimidine (1.0 eq.), and suspend it in a suitable anhydrous solvent like dichloromethane (DCM).
-
Reaction: Cool the mixture in an ice bath (0°C). Slowly add thionyl chloride (1.1-1.5 eq.) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight.[6] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully concentrate the mixture under reduced pressure to remove excess solvent and thionyl chloride.
-
Purification: The resulting crude product can be purified by recrystallization or flash column chromatography over silica gel.
Spectroscopic Data & Structural Elucidation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and pyridine rings. A key diagnostic signal will be a singlet corresponding to the two protons of the chloromethyl (-CH₂-) group, anticipated to appear downfield (around 4.8 ppm) due to the deshielding effects of the adjacent chlorine atom and the electron-withdrawing pyrimidine ring.[8]
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for each unique carbon atom in the molecule. The carbon of the chloromethyl group will be identifiable, and its chemical shift will be influenced by the attached chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching in the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic systems, and a distinct C-Cl stretching vibration.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the free base (205.64 g/mol ). The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).[8]
Reactivity Profile: A Versatile Electrophile
The core reactivity of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine is dominated by the electrophilic nature of the chloromethyl group.[9][10]
Nucleophilic Substitution (Sₙ2) Reactions
The electron-withdrawing character of the pyrimidine ring significantly enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group. This makes it highly susceptible to attack by a wide range of nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] This reaction involves a backside attack by the nucleophile, leading to the displacement of the chloride ion in a single, concerted step.
This reactivity is the cornerstone of the compound's utility, allowing for the covalent attachment of the pyridinyl-pyrimidine moiety to other molecules.
Caption: Sₙ2 reactivity of the title compound with nucleophiles.
General Protocol: Reaction with Amine Nucleophiles
This procedure is fundamental for creating new C-N bonds, a common strategy in the synthesis of biologically active molecules.[9]
-
Dissolve 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Add the primary or secondary amine nucleophile (1.0-1.5 eq.).
-
Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq.) to neutralize the HCl generated during the reaction.[11]
-
Stir the mixture at room temperature or heat gently until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup, extract the product with a suitable organic solvent, and purify by chromatography.
General Protocol: Reaction with Oxygen Nucleophiles
This reaction yields ether linkages. Due to the lower nucleophilicity of alcohols and phenols compared to amines, a strong base is typically required to first generate the more potent alkoxide or phenoxide nucleophile.[9]
-
Dissolve the alcohol or phenol (1.0 eq.) in an anhydrous solvent like THF or DMF.
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq.), at 0°C and stir until hydrogen evolution ceases.
-
Add a solution of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (1.0 eq.) in the same solvent.
-
Stir the reaction at room temperature or with heating until completion.
-
Carefully quench the reaction with water, extract the product, and purify.
Reactivity of the Heterocyclic Rings
While the chloromethyl group is the primary site of reactivity, the pyrimidine and pyridine rings can also participate in reactions, although typically under more forcing conditions.
-
Nucleophilic Aromatic Substitution (SₙAr): Under conditions with very strong nucleophiles and/or high temperatures, SₙAr can occur on the pyrimidine ring itself, though this is generally less favorable than Sₙ2 at the chloromethyl position.[11] The regioselectivity of such reactions on substituted pyrimidines can be complex.[12][13]
-
N-Alkylation/Protonation: The nitrogen atoms in both rings are basic and can be protonated or alkylated.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors.[10] 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine serves as a valuable intermediate for the synthesis of such compounds. Its structure allows for the systematic exploration of chemical space by enabling the attachment of various functional groups via the reactive chloromethyl handle, facilitating structure-activity relationship (SAR) studies.
Safety and Handling
As an alkylating agent, 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine should be handled with care.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]
Conclusion
2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine is a highly valuable and reactive intermediate for organic synthesis. Its chemical behavior is defined by the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution with a wide variety of nucleophiles. This predictable reactivity, combined with the desirable pyridinyl-pyrimidine core, makes it an essential building block for the synthesis of complex molecules with potential applications in pharmaceutical and agrochemical research. This guide provides the foundational knowledge required for its effective and safe utilization in the laboratory.
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